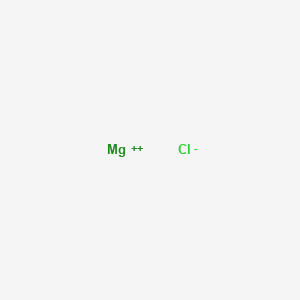

Magnesium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It forms hydrates MgCl₂·nH₂O, where n can range from 1 to 12. These salts are colorless or white solids that are highly soluble in water. Magnesium chloride is commonly found in nature, particularly in seawater and brine, and has a variety of practical uses .

Synthetic Routes and Reaction Conditions:

Hydrochloric Acid and Magnesium Hydroxide: Magnesium chloride can be synthesized by reacting magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]

Magnesium Carbonate and Hydrochloric Acid: Another method involves reacting magnesium carbonate with hydrochloric acid: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods:

Extraction from Brine or Seawater: Magnesium chloride is often extracted from brine or seawater.

Solution Mining: The mineral bischofite (MgCl₂·6H₂O) is extracted by solution mining from ancient seabeds, such as the Zechstein seabed in northwest Europe.

Types of Reactions:

Oxidation and Reduction: Magnesium chloride can undergo electrolysis to produce magnesium metal and chlorine gas: [ \text{MgCl}_2 \rightarrow \text{Mg} + \text{Cl}_2 ]

Substitution Reactions: Magnesium chloride can react with other compounds to form different magnesium salts.

Common Reagents and Conditions:

Electrolysis: Involves the use of an electric current to drive the non-spontaneous reaction, typically performed in a molten state.

Hydrochloric Acid: Commonly used in the synthesis of magnesium chloride from magnesium hydroxide or carbonate.

Major Products Formed:

Magnesium Metal: Produced through the electrolysis of magnesium chloride.

Chlorine Gas: A byproduct of the electrolysis process.

Scientific Research Applications

Magnesium chloride has a wide range of applications in scientific research:

Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.

Medicine: Utilized as a source of magnesium ions, which are essential for many cellular activities.

Industry: Applied in low-temperature deicing of highways, sidewalks, and parking lots.

Mechanism of Action

Magnesium chloride exerts its effects by acting as a cofactor in numerous enzymatic reactions

Properties

Molecular Formula |

ClMg+ |

|---|---|

Molecular Weight |

59.76 g/mol |

IUPAC Name |

magnesium;chloride |

InChI |

InChI=1S/ClH.Mg/h1H;/q;+2/p-1 |

InChI Key |

UMLYWWAZKXNCCM-UHFFFAOYSA-M |

Canonical SMILES |

[Mg+2].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)